molecular formula C8H10N2 B1612888 2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 7546-38-5

2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1612888
CAS RN: 7546-38-5
M. Wt: 134.18 g/mol
InChI Key: KZZRMJZSXZUPRA-UHFFFAOYSA-N
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Description

“2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, a class of compounds known for their potent activities against fibroblast growth factor receptors (FGFRs) .

Scientific Research Applications

Synthesis of Pyrrolopyridine Derivatives

Research by Vilches-Herrera et al. (2013) developed an efficient route to synthesize novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines. These compounds incorporate a tetrahedral fragment at position-4, synthesized via a three-component reaction involving N-substituted 5-amino-3-cyanopyrroles, various carbonyl compounds, and active methylene compounds (Vilches-Herrera et al., 2013).

Antibacterial Applications

Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate. One compound demonstrated antibacterial activity in vitro, suggesting potential applications in antimicrobial research (Toja et al., 1986).

Cyclization to Pyrrolo-pyridines and Other Derivatives

Davis et al. (1992) described a method where the deprotonation of 3-methylazines, followed by reaction with benzonitile, led to an intermediate that cyclizes to 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This method applies to various nitriles and β-methylazines (Davis et al., 1992).

Synthesis of Tetrahydro-1H-pyrrolo[2,3-c]pyridine

Nechayev et al. (2013) achieved an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, demonstrating the method's applicability for synthesizing different N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines (Nechayev et al., 2013).

Development of Synthesis Methods and Reactivity Studies

Herbert and Wibberley (1969) investigated various routes for preparing 1H-pyrrolo[2,3-b]pyridines, including nitration, nitrosation, bromination, and iodination. Their findings expanded understanding of the chemical reactivity and potential applications of these compounds (Herbert & Wibberley, 1969).

Future Directions

The future directions for the research and development of “2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” and its derivatives are promising, especially in the field of cancer therapy. The derivatives of 1H-pyrrolo[2,3-b]pyridine have been reported to exhibit potent activities against FGFRs, suggesting potential applications in cancer therapy .

properties

IUPAC Name

2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-6-5-7-3-2-4-9-8(7)10-6/h2-4,6H,5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZRMJZSXZUPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80613713
Record name 2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80613713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

CAS RN

7546-38-5
Record name 2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80613713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Citations

For This Compound
3
Citations
J Lee, G Li, X Zeng, N Haddad, V Abeyta… - … Process Research & …, 2023 - ACS Publications
Due to their unique properties, dihydroazaindoles are important fragments of active pharmaceutical ingredients and are of great interest in the pharmaceutical industry. In this manuscript…
Number of citations: 2 pubs.acs.org
RD Barrows, DE Jeffries, M Vishe… - Journal of Medicinal …, 2022 - ACS Publications
NNMT uses SAM as a cofactor to catalyze the methylation of nicotinamide, producing 1-methylnicotinamide. Recent studies have shown that NNMT upregulation in cancer-associated …
Number of citations: 3 pubs.acs.org
M Balkenhohl - 2019 - edoc.ub.uni-muenchen.de
Aminopyridines and related aminated N-heterocycles are important targets for the pharmaceutical industry. 57 The amination of 2-halopyridines has been extensively studied using …
Number of citations: 5 edoc.ub.uni-muenchen.de

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